molecular formula C12H20N6O4 B2514621 8-hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 332103-73-8

8-hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2514621
CAS RN: 332103-73-8
M. Wt: 312.33
InChI Key: ZPBXBYDVZORCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H20N6O4 and its molecular weight is 312.33. The purity is usually 95%.
BenchChem offers high-quality 8-hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biologically Active Derivatives

Research on hydrazine functional derivatives, such as 7-R-8-hydrazine derivatives of 1,3-dimethylxanthine, has indicated the potential for these substances in medical applications, including treatments for depression, infectious diseases, hypertension, and diabetes. The study by Korobko (2016) demonstrated the synthesis of a series of 7-arylalkyl-8-hydrazine theophyllines, suggesting that these derivatives could lead to original biologically active substances upon further functionalization (Korobko, 2016).

Structural and Chemical Transformations

Investigations into the structural variations and transformations of purine derivatives have been conducted to understand their behavior and potential applications. For instance, the study on 1H and 13C NMR of hydrazino derivatives by Sinkkonen et al. (2002) explored the structural dynamics such as ring-chain tautomerism and cis-trans isomerism in purine derivatives, providing insights into the chemical properties that could be harnessed for developing new compounds with specific biological activities (Sinkkonen et al., 2002).

Anticancer, Anti-HIV, and Antimicrobial Potentials

Further research into substituted purine derivatives has revealed their potential as anticancer, anti-HIV-1, and antimicrobial agents. A study by Rida et al. (2007) synthesized a series of 8-substituted methylxanthine derivatives, including hydrazino-linked compounds, which were evaluated for their in vitro anticancer, anti-HIV-1, and antimicrobial activities, highlighting the therapeutic potential of such derivatives (Rida et al., 2007).

Ionization and Methylation Studies

Research into the ionization and methylation reactions of purine-6,8-diones by Rahat et al. (1974) provides fundamental insights into the chemical behavior of these compounds, which is crucial for understanding how modifications can affect their biological activity and potential therapeutic applications (Rahat et al., 1974).

properties

IUPAC Name

8-hydrazinyl-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O4/c1-6(2)22-5-7(19)4-18-8-9(14-11(18)16-13)17(3)12(21)15-10(8)20/h6-7,19H,4-5,13H2,1-3H3,(H,14,16)(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBXBYDVZORCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-hydrazinyl-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.